molecular formula C7H7ClN2O2 B13316769 4-Chloro-N',2-dihydroxybenzene-1-carboximidamide

4-Chloro-N',2-dihydroxybenzene-1-carboximidamide

Cat. No.: B13316769
M. Wt: 186.59 g/mol
InChI Key: ISIRFAQBGJZRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H7ClN2O2 It is known for its unique structure, which includes a chloro group, two hydroxyl groups, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.

    Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be carried out using reagents like hydrogen peroxide or hydroxylamine.

    Carboximidamide Formation: The carboximidamide group is introduced through reactions involving cyanamide or related compounds.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N’,4-dihydroxybenzene-1-carboximidamide: Similar structure but with different positions of the hydroxyl and chloro groups.

    4-Chloro-N’,3-dihydroxybenzene-1-carboximidamide: Another isomer with hydroxyl groups in different positions.

Uniqueness

4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

4-chloro-N',2-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7ClN2O2/c8-4-1-2-5(6(11)3-4)7(9)10-12/h1-3,11-12H,(H2,9,10)

InChI Key

ISIRFAQBGJZRCU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)O)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.